molecular formula C19H17ClN4O2S B6501642 2-{[(3-chlorophenyl)carbamoyl]amino}-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide CAS No. 955639-07-3

2-{[(3-chlorophenyl)carbamoyl]amino}-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide

Cat. No. B6501642
CAS RN: 955639-07-3
M. Wt: 400.9 g/mol
InChI Key: GKCYIYYAWNQPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of acetic acid, specifically 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid . It has a molecular weight of 228.63 . It is stored at room temperature and is in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that medicinal chemistry often employs a variety of chemical techniques and computational chemistry applications to design and develop new pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamoyl group attached to a 3-chlorophenyl group and an amino group, which is further attached to an acetic acid group . The InChI key for this compound is QRGLZLOJYCGGBN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 228.63 . The InChI key for this compound is QRGLZLOJYCGGBN-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant Properties

Certain indole derivatives, including F2432-0688, have been investigated for their antioxidant potential. Notably:

Mechanism of Action

The mechanism of action for this compound was not found in the search results. It’s worth noting that understanding the mechanism of action is a key aspect of drug development in medicinal chemistry .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for this compound were not found, the field of medicinal chemistry continues to evolve with the aim of designing and developing new pharmaceutical compounds . This often involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12(13-6-3-2-4-7-13)21-17(25)16-11-27-19(23-16)24-18(26)22-15-9-5-8-14(20)10-15/h2-12H,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYIYYAWNQPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)ureido)-N-(1-phenylethyl)thiazole-4-carboxamide

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